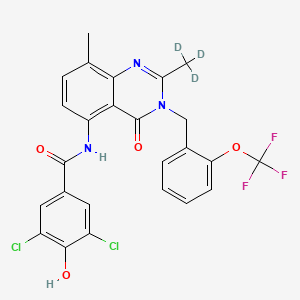

HSD17B13-IN-56-d3

Description

Properties

Molecular Formula |

C25H18Cl2F3N3O4 |

|---|---|

Molecular Weight |

555.3 g/mol |

IUPAC Name |

3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |

InChI |

InChI=1S/C25H18Cl2F3N3O4/c1-12-7-8-18(32-23(35)15-9-16(26)22(34)17(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-19(14)37-25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i2D3 |

InChI Key |

NSWOVWZSEKLRHL-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C |

Canonical SMILES |

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to HSD17B13 Target Engagement in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] This lipid droplet-associated enzyme is primarily expressed in hepatocytes and its genetic variants that result in a loss of function are associated with a reduced risk of progression of chronic liver diseases.[4] Consequently, the development of small molecule inhibitors targeting HSD17B13 is an active area of research. A critical step in the preclinical validation of these inhibitors is the confirmation of target engagement in a cellular context, specifically in hepatocytes. This technical guide provides an in-depth overview of the methodologies and data related to assessing the target engagement of HSD17B13 inhibitors in hepatocytes.

While information on the specific compound HSD17B13-IN-56-d3 is limited, this guide will utilize the well-characterized inhibitor BI-3231 as a case study to illustrate the principles and techniques of target engagement. HSD17B13-IN-56 is a known inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol.[5]

HSD17B13 Signaling and Role in Hepatocytes

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][2] Its expression is upregulated in patients with NAFLD.[4][6] The enzyme is involved in lipid metabolism and has been shown to possess retinol dehydrogenase activity.[1][2] The precise mechanism by which HSD17B13 contributes to liver pathology is still under investigation, but it is understood to be involved in the regulation of lipid droplet dynamics. Inhibition of HSD17B13 is therefore hypothesized to be a therapeutic strategy to ameliorate lipotoxicity in hepatocytes.

Quantitative Data for HSD17B13 Inhibitors

The following tables summarize the available quantitative data for HSD17B13 inhibitors, with a focus on BI-3231 as a well-characterized example.

Table 1: Biochemical Potency of HSD17B13 Inhibitors

| Compound | Target | Assay Substrate | IC50 | Reference |

| HSD17B13-IN-56 | Human HSD17B13 | Estradiol | ≤ 0.1 μM | [5] |

| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | [7] |

| BI-3231 | Mouse HSD17B13 | Estradiol | 13 nM | [7] |

Table 2: Cellular Activity and Target Engagement of BI-3231

| Assay | Cell Type | Effect | Observation | Reference |

| Lipotoxicity Assay | HepG2 cells, primary mouse hepatocytes | Reduction of palmitic acid-induced triglyceride accumulation | Significant decrease in triglyceride accumulation compared to control | [8][9] |

| Cellular Proliferation | HepG2 cells, primary mouse hepatocytes | Improvement in hepatocyte proliferation under lipotoxic stress | [8] | |

| Mitochondrial Respiration | HepG2 cells, primary mouse hepatocytes | Increased mitochondrial respiratory function | [8] | |

| Thermal Shift Assay | Recombinant human HSD17B13 | On-target binding | Strong temperature shift observed in the presence of NAD+ | [2] |

Experimental Protocols for Target Engagement

Confirming that a compound binds to its intended target within a cell is crucial. The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are two powerful methods to assess target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increased melting temperature.[10]

Experimental Workflow:

Detailed Methodology (Generalized for Hepatocytes):

-

Cell Culture: Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes) to ~80% confluency in appropriate media.

-

Compound Incubation: Treat cells with the HSD17B13 inhibitor (e.g., this compound or BI-3231) at various concentrations for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).

-

Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

-

Separation of Fractions: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Protein Quantification: Collect the supernatant and determine the amount of soluble HSD17B13 using a specific antibody via Western blotting or an ELISA-based method.

-

Data Analysis: Plot the amount of soluble HSD17B13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay relies on the principle that ligand binding can protect a protein from proteolysis.[3][11][12]

Experimental Workflow:

Detailed Methodology (Generalized for Hepatocytes):

-

Hepatocyte Lysate Preparation: Harvest and lyse hepatocytes in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing a mild detergent like Triton X-100). Determine the total protein concentration.

-

Compound Incubation: Incubate aliquots of the cell lysate with the HSD17B13 inhibitor or vehicle control for a specified time (e.g., 1 hour) at room temperature.

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates at various concentrations and incubate for a set time (e.g., 30 minutes) at room temperature.

-

Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.

-

Analysis: Separate the protein fragments by SDS-PAGE and detect HSD17B13 using a specific antibody via Western blotting.

-

Data Interpretation: A higher intensity of the full-length HSD17B13 band in the inhibitor-treated samples compared to the vehicle control indicates that the compound protected the protein from proteolytic degradation, thus demonstrating target engagement.

Conclusion

Verifying target engagement in a relevant cellular environment is a cornerstone of modern drug discovery. While direct experimental data for this compound in hepatocytes is not extensively available in the public domain, the methodologies and data presented for the analogous inhibitor BI-3231 provide a robust framework for such investigations. The use of techniques like CETSA and DARTS can provide definitive evidence of target binding within hepatocytes, which is essential for the continued development of HSD17B13 inhibitors as potential therapeutics for NAFLD and NASH. The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for researchers in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pardon Our Interruption [opnme.com]

- 3. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]

- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HSD17B13 - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 12. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

Specificity of HSD17B13 Inhibitors for Enzyme Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The human HSD17B13 gene undergoes alternative splicing, resulting in multiple protein isoforms with potentially distinct functions and enzymatic activities. Consequently, the development of selective inhibitors requires a thorough characterization of their specificity for these various isoforms. This technical guide provides an in-depth overview of the known HSD17B13 isoforms, detailed experimental protocols for assessing inhibitor specificity, and a framework for data presentation and interpretation. While specific data for a compound designated "HSD17B13-IN-56-d3" is not available in the public domain, this guide will utilize illustrative examples to detail the necessary assays and data interpretation for any HSD17B13 inhibitor.

Introduction to HSD17B13 and its Isoforms

The human HSD17B13 gene, located on chromosome 4q22.1, contains 8 exons and can be transcribed into at least nine different splice variants, designated as isoforms A through H.[1][2] The functional roles of many of these isoforms are still under investigation. Isoform A is considered the full-length, canonical protein.

Genetic variations can significantly impact the expression and function of these isoforms. For instance, the rs72613567:TA splice variant results in a truncated and unstable protein (Isoform D) with a loss of enzymatic function.[3][4] This loss-of-function variant is associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, providing a strong rationale for the therapeutic inhibition of HSD17B13.[3]

The existence of multiple isoforms underscores the importance of evaluating the specificity of any potential inhibitor. An ideal inhibitor would target the enzymatically active and disease-relevant isoform(s) while sparing others that might have beneficial or unknown functions.

Quantitative Data on Inhibitor Specificity

A critical aspect of characterizing an HSD17B13 inhibitor is to determine its potency and selectivity across the different isoforms. Due to a lack of specific public data for this compound, the following tables are presented as templates for organizing and presenting such data.

Table 1: Illustrative Biochemical Potency and Selectivity of an HSD17B13 Inhibitor

| Target Enzyme | Substrate | IC50 (nM) | Ki (nM) | Selectivity Fold (vs. HSD17B13 Isoform A) |

| HSD17B13 Isoform A | Estradiol | 15 | 7.2 | 1x |

| HSD17B13 Isoform B | Estradiol | 25 | 11.8 | 1.7x |

| HSD17B13 Isoform D | Estradiol | >10,000 | N/A | >667x |

| HSD17B11 | Estradiol | 1,500 | 710 | 100x |

| Mouse HSD17B13 | Estradiol | 50 | 23.5 | 3.3x |

Note: Data are hypothetical for illustrative purposes.

Table 2: Illustrative Cellular Target Engagement and Potency of an HSD17B13 Inhibitor

| Cell Line | Expressed Isoform | Assay Type | EC50 (nM) |

| HEK293 | Human HSD17B13 Isoform A | Estradiol Conversion | 85 |

| HEK293 | Human HSD17B13 Isoform B | Estradiol Conversion | 150 |

| HepG2 | Endogenous HSD17B13 | Retinol Dehydrogenase Activity | 120 |

Note: Data are hypothetical for illustrative purposes.

Experimental Protocols

To determine the isoform specificity of an HSD17B13 inhibitor, a combination of biochemical and cell-based assays is required.

Biochemical Assays

Biochemical assays utilize purified, recombinant HSD17B13 isoforms to determine key inhibitory parameters such as IC50 and Ki values.

Objective: To measure the direct inhibition of the enzymatic activity of different HSD17B13 isoforms.

Materials:

-

Recombinant human HSD17B13 isoforms (e.g., Isoform A, B)

-

Recombinant human HSD17B11 (for selectivity profiling)

-

Substrates: Estradiol, Leukotriene B4 (LTB4), or Retinol

-

Cofactor: NAD+

-

Test inhibitor (e.g., this compound)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 1 mM DTT)

-

Detection system (e.g., LC-MS/MS or a fluorescence/luminescence-based plate reader to measure NADH production)

Procedure:

-

Enzyme Preparation: Dilute recombinant HSD17B13 isoforms to a predetermined concentration in assay buffer.

-

Compound Preparation: Perform serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.

-

Reaction Initiation: In a 384-well plate, combine the enzyme and the test inhibitor. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Add a mixture of the substrate (e.g., estradiol) and cofactor (NAD+) to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the reaction for a specified time (e.g., 60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard for LC-MS/MS).

-

Detection: Analyze the formation of the product (e.g., estrone) or the generation of NADH. For LC-MS/MS, quantify the product peak area relative to the internal standard. For plate-based assays, measure the fluorescence or luminescence signal.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context and for assessing its membrane permeability.

Objective: To measure the inhibition of HSD17B13 isoform activity in a cellular environment.

Materials:

-

Human cell lines (e.g., HEK293 or HepG2).

-

Expression vectors for different HSD17B13 isoforms (e.g., with a GFP or Flag tag).[5]

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Substrate (e.g., all-trans-retinol or estradiol).

-

Test inhibitor.

-

Lysis buffer.

-

Detection system (e.g., HPLC or LC-MS/MS).

Procedure:

-

Cell Transfection: Transiently or stably transfect the chosen cell line with expression vectors for the desired HSD17B13 isoforms. An empty vector control should be included.

-

Compound Treatment: After 24-48 hours, treat the cells with various concentrations of the test inhibitor for a predetermined time.

-

Substrate Addition: Add the substrate to the cell culture medium and incubate for a specific period (e.g., 4-24 hours).

-

Sample Collection: Collect the cell culture supernatant and/or cell lysates.

-

Product Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the substrate and its product from the collected samples.

-

Detection and Quantification: Analyze the levels of the substrate and product using HPLC or LC-MS/MS.

-

Data Analysis: Calculate the percentage of substrate conversion to product and determine the EC50 of the inhibitor by plotting the inhibition of conversion against the inhibitor concentration.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Assessing Inhibitor Specificity

Caption: Workflow for determining HSD17B13 inhibitor isoform specificity.

Logical Relationship of HSD17B13 Isoform Inhibition

Caption: Interaction model of a selective HSD17B13 inhibitor.

Conclusion

Determining the specificity of an inhibitor for various HSD17B13 isoforms is a cornerstone of its preclinical characterization. A comprehensive approach using both biochemical and cell-based assays is essential to build a robust selectivity profile. This allows for a better understanding of the inhibitor's mechanism of action and its potential for therapeutic efficacy and safety. While specific data for "this compound" are not currently in the public domain, the methodologies and frameworks presented in this guide provide a clear path for the rigorous evaluation of this and any other novel HSD17B13 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of HSD17B13 Inhibition on Hepatocellular Lipid Droplet Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a critical regulator of hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This technical guide explores the effects of HSD17B13 inhibition, with a focus on the small molecule inhibitor HSD17B13-IN-56-d3, on lipid droplet morphology in hepatocytes. While specific quantitative data for this compound is not yet publicly available, this document synthesizes the known functions of HSD17B13 and the effects of other small molecule inhibitors to project the expected outcomes. Detailed experimental protocols for assessing these morphological changes are provided, alongside diagrams illustrating the relevant biological pathways and experimental workflows.

Introduction to HSD17B13 and its Role in Lipid Metabolism

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Its expression is upregulated in patients with NAFLD.[1] Studies have shown that overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in promoting lipid accumulation.[4][5] Conversely, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies like NASH and fibrosis.[4] These findings have positioned HSD17B13 as an attractive target for therapeutic intervention in NAFLD. Inhibition of HSD17B13 is hypothesized to reduce hepatic lipid accumulation by altering lipid droplet dynamics. Small molecule inhibitors of HSD17B13, such as BI-3231 and INI-678, are currently under investigation for their therapeutic potential in liver diseases.[1][6]

Expected Effects of this compound on Lipid Droplet Morphology

Based on the known function of HSD17B13, inhibition by a small molecule like this compound is anticipated to reverse the effects of HSD17B13 overexpression. This would manifest as measurable changes in lipid droplet morphology within hepatocytes. The expected quantitative effects are summarized in the tables below.

Disclaimer: The following data are hypothetical and serve as a representation of expected outcomes based on the current understanding of HSD17B13 function. Actual experimental results for this compound may vary.

Table 1: Expected Quantitative Changes in Lipid Droplet Morphology in Oleic Acid-Treated HepG2 Cells Following Treatment with this compound

| Treatment Group | Mean Lipid Droplet Area (µm²) | Mean Number of Lipid Droplets per Cell | Total Lipid Content (Normalized Fluorescence Intensity) |

| Vehicle Control | 0.8 ± 0.2 | 15 ± 3 | 1.0 ± 0.1 |

| Oleic Acid (400 µM) | 2.5 ± 0.5 | 45 ± 8 | 3.2 ± 0.4 |

| Oleic Acid + this compound (1 µM) | 1.5 ± 0.3 | 25 ± 5 | 1.8 ± 0.2 |

| Oleic Acid + this compound (10 µM) | 1.1 ± 0.2 | 18 ± 4 | 1.2 ± 0.1 |

Table 2: Expected Dose-Dependent Effect of this compound on Lipid Droplet Size Distribution in Primary Human Hepatocytes

| This compound Concentration | Percentage of Small Lipid Droplets (<1 µm diameter) | Percentage of Medium Lipid Droplets (1-3 µm diameter) | Percentage of Large Lipid Droplets (>3 µm diameter) |

| 0 µM (Vehicle) | 30% | 50% | 20% |

| 0.1 µM | 40% | 45% | 15% |

| 1 µM | 55% | 35% | 10% |

| 10 µM | 70% | 25% | 5% |

Experimental Protocols

In Vitro Model of Hepatic Steatosis

Objective: To induce lipid accumulation in hepatocytes to mimic the steatotic conditions of NAFLD.

Materials:

-

HepG2 or Huh7 human hepatoma cell lines, or primary human hepatocytes.

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Oleic acid.

-

Bovine Serum Albumin (BSA), fatty acid-free.

Protocol:

-

Culture hepatocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

To induce steatosis, prepare a stock solution of oleic acid complexed to BSA. Dissolve oleic acid in ethanol and then conjugate with fatty acid-free BSA in serum-free DMEM.

-

Treat the cultured hepatocytes with the oleic acid-BSA conjugate (typically 200-400 µM oleic acid) for 24-48 hours.

-

Co-treat cells with varying concentrations of this compound or vehicle control during the oleic acid incubation period.

Lipid Droplet Staining and Visualization

Objective: To stain and visualize lipid droplets within hepatocytes for morphological analysis.

Materials:

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS.

-

BODIPY 493/503 or Oil Red O stain.

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Protocol for BODIPY Staining: [7][]

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS).

-

Incubate the cells with the BODIPY working solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

Counterstain the nuclei with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips with a suitable mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY (green fluorescence) and DAPI (blue fluorescence).

Protocol for Oil Red O Staining: [9][10]

-

Follow steps 1-3 of the BODIPY staining protocol for fixation.

-

Prepare a fresh Oil Red O working solution by diluting a stock solution with distilled water and filtering it.

-

Incubate the fixed cells with the Oil Red O working solution for 20-30 minutes at room temperature.

-

Gently wash the cells with distilled water until the water runs clear.

-

(Optional) Counterstain with hematoxylin to visualize nuclei.

-

Mount the coverslips with an aqueous mounting medium.

-

Image the cells using a bright-field microscope.

Quantification of Lipid Droplet Morphology

Objective: To quantitatively analyze the size, number, and total area of lipid droplets from microscopy images.

Software:

-

ImageJ or Fiji (freely available).

-

Open the acquired fluorescence or bright-field images in ImageJ/Fiji.

-

If using fluorescence images, split the channels to isolate the lipid droplet (BODIPY) and nuclei (DAPI) signals.

-

Convert the lipid droplet channel image to an 8-bit grayscale image.

-

Apply a threshold to the image to create a binary mask of the lipid droplets. The threshold value may need to be adjusted for optimal droplet detection.

-

Use the "Analyze Particles" function to measure the number, area, and other morphological parameters of the lipid droplets. Set appropriate size and circularity parameters to exclude non-droplet objects.

-

To determine the number of cells in the field of view, use the DAPI channel and the "Analyze Particles" function on the thresholded nuclei image.

-

Calculate the average number of lipid droplets per cell and the average lipid droplet area.

-

Total lipid content can be estimated by summing the area of all lipid droplets or by measuring the total fluorescence intensity of the BODIPY signal normalized to the cell number.

Visualizations

Signaling Pathway

Caption: HSD17B13 association with lipid droplets and inhibition by this compound.

Experimental Workflow

Caption: Workflow for assessing this compound effects on lipid droplets.

Conclusion

The inhibition of HSD17B13 presents a promising therapeutic strategy for mitigating the progression of NAFLD. While direct experimental data on this compound is awaited, the established role of HSD17B13 in promoting hepatic lipid accumulation strongly suggests that its inhibition will lead to a reduction in lipid droplet size and number. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the efficacy of HSD17B13 inhibitors on lipid droplet morphology. Such studies are crucial for advancing our understanding of HSD17B13 biology and for the development of novel therapeutics for metabolic liver diseases.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. 2.7. Lipid Staining and Imaging [bio-protocol.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]

- 11. zen-bio.com [zen-bio.com]

- 12. Lipid droplet quantification based on iterative image processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid droplet quantification based on iterative image processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Effects of HSD17B13 Inhibition on Retinol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH) and fibrosis.[3][4] The protective mechanism is linked to the enzyme's role as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde, a critical step in retinoic acid signaling.[5][6][7] This technical guide explores the effects of inhibiting HSD17B13 on retinol metabolism, using the hypothetical potent and selective inhibitor, HSD17B13-IN-56-d3, as a representative molecule. We will delve into the quantitative effects, experimental methodologies to assess these effects, and the underlying signaling pathways.

Introduction to HSD17B13 and Retinol Metabolism

HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) family.[5] Its expression is significantly upregulated in the livers of patients with NAFLD.[8] The enzyme is localized to lipid droplets within hepatocytes and utilizes NAD+ as a cofactor for its enzymatic activity.[5]

Retinol (Vitamin A) metabolism is a crucial physiological process, particularly in the liver, which is the primary storage site for retinoids. The conversion of retinol to retinoic acid (RA) is a tightly regulated process that governs a multitude of cellular functions, including cell differentiation, proliferation, and inflammation, through the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[7][9] Dysregulation of retinoid signaling has been implicated in various liver pathologies.[9]

HSD17B13 has been identified as a retinol dehydrogenase that catalyzes the initial, rate-limiting step in RA synthesis: the oxidation of retinol to retinaldehyde.[5][6] Therefore, inhibiting HSD17B13 is expected to decrease the production of retinaldehyde and, consequently, retinoic acid, thereby modulating downstream signaling pathways.

Quantitative Effects of HSD17B13 Inhibition on Retinol Metabolism

While specific data for this compound is not publicly available, the following table summarizes the expected quantitative effects of HSD17B13 inhibition based on studies of loss-of-function variants and other inhibitors.

| Parameter | Expected Effect of HSD17B13 Inhibition | Method of Measurement | Reference |

| HSD17B13 Enzymatic Activity | Potent and selective inhibition | In vitro enzyme assays using recombinant HSD17B13 and a substrate like estradiol or retinol.[10] | [10] |

| Retinol Levels (Cellular) | Increase | High-Performance Liquid Chromatography (HPLC) analysis of cell lysates. | [5] |

| Retinaldehyde Levels (Cellular) | Decrease | HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of cell lysates. | [5] |

| Retinoic Acid Levels (Cellular) | Decrease | LC-MS/MS analysis of cell lysates. | [11] |

| Expression of RA-responsive genes (e.g., CYP26A1, RARB) | No significant change expected based on some studies.[12] | Quantitative Real-Time PCR (qRT-PCR) of target gene mRNA from treated cells or tissues. | [12] |

| Hepatic Triglyceride Content | Reduction | Oil Red O staining and quantification in cultured hepatocytes or liver tissue sections. | [8] |

| Markers of Liver Injury (e.g., ALT, AST) | Reduction in disease models | Measurement of enzyme levels in serum or cell culture supernatant.[8] | [8] |

| Markers of Liver Fibrosis (e.g., TIMP2) | Reduction in disease models | qRT-PCR or protein analysis of fibrosis markers in liver tissue.[11] | [11] |

Experimental Protocols

This section outlines key experimental protocols to investigate the effects of an HSD17B13 inhibitor, such as this compound, on retinol metabolism.

In Vitro HSD17B13 Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of this compound.

Methodology:

-

Enzyme Source: Use purified, recombinant human HSD17B13.

-

Substrate: Use a known substrate such as estradiol or all-trans-retinol.

-

Cofactor: Include NAD+ in the reaction buffer.

-

Inhibitor: Prepare serial dilutions of this compound.

-

Reaction: Incubate the enzyme, substrate, cofactor, and inhibitor at 37°C.

-

Detection: Monitor the production of the product (e.g., estrone or all-trans-retinal) over time using a suitable method like fluorescence or absorbance. For retinol dehydrogenase activity, the formation of NADH can be monitored.

-

Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Selectivity: Test the inhibitor against other HSD family members to assess selectivity.

Cellular Retinoid Analysis

Objective: To quantify the changes in intracellular retinoid levels upon treatment with this compound.

Methodology:

-

Cell Culture: Culture human hepatocyte cell lines (e.g., HepG2, Huh7) or primary hepatocytes.

-

Treatment: Treat cells with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Harvest and lyse the cells.

-

Extraction: Perform a liquid-liquid extraction of retinoids from the cell lysate using a suitable organic solvent (e.g., hexane).

-

Analysis: Analyze the extracted retinoids using reverse-phase HPLC with UV detection or LC-MS/MS for higher sensitivity and specificity.

-

Quantification: Use external calibration curves with authentic retinoid standards to quantify the concentrations of retinol, retinaldehyde, and retinoic acid.

Gene Expression Analysis

Objective: To assess the impact of HSD17B13 inhibition on the expression of retinoic acid target genes.

Methodology:

-

Cell/Tissue Treatment: Treat cells or a relevant animal model with this compound.

-

RNA Extraction: Isolate total RNA from the cells or liver tissue using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes (e.g., CYP26A1, RARB, RALDH1) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for investigating HSD17B13 inhibitors.

Caption: Retinol metabolism and the inhibitory action of this compound.

Caption: Workflow for evaluating the effects of an HSD17B13 inhibitor.

Conclusion and Future Directions

The inhibition of HSD17B13 presents a promising therapeutic strategy for chronic liver diseases like NAFLD and NASH. By targeting the retinol dehydrogenase activity of HSD17B13, inhibitors such as the representative this compound are expected to modulate retinoic acid signaling, leading to a reduction in liver steatosis, inflammation, and fibrosis. Further research is warranted to fully elucidate the downstream consequences of HSD17B13 inhibition on hepatic lipid and retinoid homeostasis. The development of potent and selective HSD17B13 inhibitors, coupled with the robust experimental methodologies outlined in this guide, will be crucial in translating this promising therapeutic concept into clinical reality.

References

- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 7. Retinoic acid signaling in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Therapeutic Targeting of Hydroxysteroid 17-Beta Dehydrogenase 13 (HSD17B13) for Hepatic Steatosis

Disclaimer: Information regarding a specific compound designated "HSD17B13-IN-56-d3" is not publicly available in the scientific literature or clinical trial databases as of November 2025. This guide will, therefore, focus on the broader role of HSD17B13 in hepatic steatosis and the rationale for its therapeutic inhibition. The "-d3" suffix suggests a deuterated compound; thus, this document will incorporate the principles of deuteration in drug design as a rational approach for developing HSD17B13 inhibitors.

Executive Summary

Chronic liver disease (CLD) and its manifestations, including non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH), represent a significant global health burden. A key pathological feature of these conditions is hepatic steatosis, the accumulation of fat in liver cells. Recent genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a critical player in the progression of liver disease. Loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing severe liver pathologies, including steatohepatitis, fibrosis, and cirrhosis.[1][2][3][4] This has positioned HSD17B13 as a promising therapeutic target. This guide provides an in-depth overview of HSD17B13, its role in hepatic steatosis, and the scientific basis for the development of inhibitors, such as the conceptual deuterated molecule, this compound.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[5][6] Unlike other members of this family, HSD17B13 is predominantly expressed in the liver and is physically associated with lipid droplets within hepatocytes.[3][7][8]

Key Functions and Associations:

-

Lipid Droplet Association: HSD17B13 is localized to the surface of lipid droplets, suggesting a direct role in lipid metabolism and homeostasis.[5][7][8]

-

Upregulation in NAFLD: Expression of HSD17B13 is significantly increased in the livers of patients and animal models with NAFLD.[5][6][7][9][10]

-

Enzymatic Activity: HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][2] This function may link it to vitamin A metabolism, which is often dysregulated in liver disease.

-

Promotion of Steatosis: Overexpression of HSD17B13 in mouse models promotes hepatic lipid accumulation and the development of steatosis.[5][6][11]

Genetic Validation as a Therapeutic Target

The most compelling evidence for HSD17B13 as a drug target comes from human genetics. A specific splice variant, rs72613567:TA, results in a loss-of-function, truncated protein.[12] Individuals carrying this variant have a significantly reduced risk of progressing from simple steatosis to more severe forms of liver disease like MASH, fibrosis, cirrhosis, and even hepatocellular carcinoma (HCC).[1][2][4][7][12][13] This protective effect makes the pharmacological inhibition of HSD17B13 a highly attractive therapeutic strategy, aiming to replicate the benefits observed in individuals with the genetic loss-of-function variant.

HSD17B13 Signaling and Pathogenic Role

The precise mechanisms by which HSD17B13 contributes to liver disease are still under investigation, but several pathways have been proposed. Its expression is induced by the liver X receptor (LXR) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][12] HSD17B13 may, in turn, promote SREBP-1c maturation, creating a positive feedback loop that enhances fat storage in the liver.[1]

The Rationale for a Deuterated Inhibitor: this compound

Deuteration is a strategy in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[14] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[][16]

Potential Advantages of Deuteration for an HSD17B13 Inhibitor:

-

Improved Pharmacokinetics: By reducing the rate of metabolic breakdown, deuteration can increase a drug's half-life and exposure in the body.[14][17][18]

-

Reduced Metabolite-Related Toxicity: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.[17]

-

Enhanced Efficacy: A longer half-life may lead to more sustained target engagement, potentially allowing for lower or less frequent dosing.[]

A hypothetical inhibitor like this compound would be designed to leverage these benefits, providing a more optimized pharmacokinetic and safety profile compared to a non-deuterated counterpart.

Quantitative Data for HSD17B13-Targeted Agents

While specific data for this compound is unavailable, data from representative small molecule inhibitors and RNA interference (RNAi) agents targeting HSD17B13 illustrate the therapeutic potential.

Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors

| Compound/Agent | Type | Assay | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| BI-3231 | Small Molecule | Enzymatic (Estradiol substrate) | Human HSD17B13 | 2.9 | [19][20] |

| Rapirosiran | RNAi Therapeutic | - | Human HSD17B13 mRNA | - | [21] |

| ARO-HSD | RNAi Therapeutic | - | Human HSD17B13 mRNA | - | [1][22] |

IC₅₀ represents the concentration required for 50% inhibition.

Table 2: Preclinical Efficacy of HSD17B13 Inhibition in Animal Models

| Intervention | Model | Key Findings | Reference |

|---|---|---|---|

| shRNA Knockdown | High-Fat Diet Obese Mice | - Markedly improved hepatic steatosis- Decreased serum ALT and FGF21- Reduced expression of fibrosis markers (e.g., Timp2) | [11] |

| INI-678 | Human 3D Liver-on-a-chip | - Reduced markers of liver fibrosis (α-SMA, COL-I) | [8] |

ALT: Alanine Aminotransferase; FGF21: Fibroblast Growth Factor 21; α-SMA: Alpha-Smooth Muscle Actin; COL-I: Collagen Type I.

Experimental Protocols

The development of an HSD17B13 inhibitor involves a series of standardized in vitro and in vivo assays.

HSD17B13 Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of a test compound against the HSD17B13 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HSD17B13 enzyme is used.[19][20] A known substrate, such as estradiol or leukotriene B₄ (LTB₄), and the cofactor NAD⁺ are prepared in an appropriate assay buffer.[19]

-

Compound Incubation: The test compound (e.g., this compound) is serially diluted and incubated with the HSD17B13 enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate and cofactor mixture.

-

Detection: The conversion of the substrate to its product (e.g., estradiol to estrone) is monitored over time. Detection is commonly performed using mass spectrometry (e.g., MALDI-TOF-MS) or fluorescence-based methods.[19][20]

-

Data Analysis: The rate of product formation is measured at each compound concentration. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Hepatocyte Lipid Accumulation Assay

Objective: To assess the effect of the test compound on lipid accumulation in a cellular model of steatosis.

Methodology:

-

Cell Culture: Human hepatocyte-derived cells (e.g., HepG2) are cultured.

-

Induction of Steatosis: Cells are treated with a mixture of oleic and palmitic acids to induce lipid droplet formation.

-

Compound Treatment: Cells are co-treated with the fatty acids and various concentrations of the test compound.

-

Lipid Staining: After incubation (typically 24-48 hours), intracellular lipid droplets are stained with a fluorescent dye such as Nile Red or BODIPY.

-

Quantification: Lipid accumulation is quantified by measuring fluorescence intensity using a plate reader or by high-content imaging to analyze the number and size of lipid droplets per cell.

In Vivo Efficacy in a Diet-Induced MASH Model

Objective: To evaluate the therapeutic efficacy of the test compound in a relevant animal model of MASH.

Methodology:

-

Model Induction: Male C57BL/6J mice are fed a high-fat, high-cholesterol, and high-fructose diet for several weeks to induce hepatic steatosis, inflammation, and fibrosis.

-

Compound Administration: Once the disease phenotype is established, mice are randomized into vehicle control and treatment groups. The test compound is administered daily via an appropriate route (e.g., oral gavage).

-

Monitoring: Body weight and food intake are monitored regularly.

-

Terminal Analysis: After the treatment period, blood and liver tissue are collected.

-

Serum Analysis: Levels of ALT, AST, triglycerides, and cholesterol are measured.

-

Liver Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red to quantify fibrosis.

-

Gene Expression: Hepatic expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Ccl2, Il6), and lipid metabolism are measured by RT-qPCR.

-

Conclusion and Future Directions

HSD17B13 has emerged as a high-confidence, genetically validated target for the treatment of hepatic steatosis and its progression to MASH. The protective effect of loss-of-function variants provides a strong rationale for developing inhibitors to phenocopy this genetic advantage. The application of advanced medicinal chemistry strategies, such as deuteration, offers a path to create best-in-class therapeutics with optimized properties. While the specific compound this compound remains hypothetical, the principles behind its design are sound and represent the forefront of drug development for chronic liver disease. Ongoing clinical trials with HSD17B13-targeting agents, including small molecules and RNAi therapies, will be critical in validating the therapeutic potential of this approach for patients worldwide.[8][23]

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. mdpi.com [mdpi.com]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterated drug - Wikipedia [en.wikipedia.org]

- 16. Deuterated Compounds [simsonpharma.com]

- 17. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 23. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]

HSD17B13 Inhibition: A Novel Therapeutic Strategy Targeting Inflammatory Pathways in Non-alcoholic Steatohepatitis (NASH)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a chronic liver disease characterized by steatosis, inflammation, and fibrosis, with a significant unmet medical need. Genetic studies have identified a loss-of-function variant in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as being protective against the progression of NASH. This has positioned HSD17B13 as a promising therapeutic target for the treatment of NASH and other chronic liver diseases. This technical guide provides an in-depth overview of the role of HSD17B13 in NASH-related inflammation and the therapeutic potential of its inhibition. While specific data on "HSD17B13-IN-56-d3" is not publicly available, this document synthesizes the current understanding of HSD17B13's function and the effects of its inhibition on key inflammatory pathways, drawing from studies on genetic variants and representative inhibitor compounds.

The Role of HSD17B13 in NASH Pathogenesis

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1] Its expression is upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[2][3] While its precise physiological function is still under investigation, it is known to be involved in the metabolism of steroids, bioactive lipids, and retinol.[4][5][6] Human genetic studies have consistently shown that a splice variant of HSD17B13 (rs72613567:TA) leads to a loss of function and is associated with a reduced risk of progression from simple steatosis to NASH, as well as decreased severity of fibrosis and inflammation.[1][6][7] These findings strongly suggest that inhibiting the enzymatic activity of HSD17B13 could be a viable therapeutic strategy for NASH.[8][9]

Impact of HSD17B13 Inhibition on Inflammatory Pathways

Inhibition of HSD17B13 is hypothesized to mitigate liver inflammation through several interconnected pathways.

Modulation of Pro-inflammatory Mediators

Studies on individuals with the protective HSD17B13 variant have shown a downregulation of inflammation-related gene sets in the liver.[1] This includes genes involved in the production of pro-inflammatory lipid mediators. Furthermore, plasma concentrations of the pro-inflammatory cytokine IL-6 have been found to be lower in carriers of the protective variant.[1] Overexpression of HSD17B13 in hepatocytes has been shown to increase the expression of inflammatory factors such as IL-6 and CXCL3, suggesting that its inhibition would have the opposite effect.[10]

The Pyrimidine Catabolism Pathway

Recent research has unveiled a novel mechanism by which HSD17B13 inhibition may protect against liver fibrosis.[11] This pathway involves the inhibition of pyrimidine catabolism. HSD17B13 appears to promote the breakdown of pyrimidines, and its inhibition leads to an increase in hepatic pyrimidine levels, which is associated with protection against fibrosis in preclinical models of NASH.[11]

Below is a diagram illustrating the proposed mechanism of HSD17B13 in promoting liver inflammation and fibrosis.

Quantitative Data from Preclinical and Genetic Studies

The following tables summarize key quantitative findings from studies on HSD17B13 genetic variants and preclinical models of HSD17B13 inhibition.

Table 1: Impact of HSD17B13 Loss-of-Function Variant (rs72613567:TA) on Liver Histology and Inflammatory Markers in NASH Patients

| Parameter | Non-Carriers | Heterozygous Carriers | Homozygous Carriers | p-value | Reference |

| Odds Ratio for NASH | 1.00 (ref) | 0.87 | 0.48 | <0.05 | [7] |

| Odds Ratio for Fibrosis (≥F2) | 1.00 (ref) | 0.87 | 0.39 | <0.05 | [7] |

| Plasma IL-6 (pg/mL) | Higher | Lower | - | <0.05 | [1] |

| Hepatic Inflammation-related Gene Sets | Upregulated | Downregulated | - | <0.05 | [1] |

Table 2: Effects of HSD17B13 Inhibition in Preclinical NASH Models

| Model | Intervention | Key Findings | Reference |

| Choline-deficient, high-fat diet mice | Hsd17b13 knockdown | Reduced liver fibrosis | [11] |

| CDAHFD-fed mice | Hsd17b13 ASO | Modulatory effect on hepatic steatosis | [9] |

| Palmitate-induced hepatocyte injury | HSD17B13 overexpression | Increased expression of IL-6 and CXCL3 | [10] |

Experimental Protocols for Evaluating HSD17B13 Inhibitors

A generalized workflow for the preclinical evaluation of an HSD17B13 inhibitor like this compound is outlined below.

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the potency of the test compound in inhibiting HSD17B13 enzymatic activity.

-

Methodology: A biochemical assay using recombinant human HSD17B13 enzyme. The conversion of a substrate (e.g., estradiol) to its product is measured in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated.

Cell-Based Assays

-

Objective: To assess the effect of the inhibitor on cellular functions relevant to NASH.

-

Methodology:

-

Lipid Accumulation: Human primary hepatocytes or hepatoma cell lines (e.g., HepG2) are treated with fatty acids to induce steatosis. The effect of the inhibitor on lipid droplet formation is quantified using imaging or dye-based assays.

-

Inflammatory Response: Cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide). The secretion of inflammatory cytokines (e.g., IL-6, TNF-α) into the culture medium is measured by ELISA in the presence and absence of the inhibitor.

-

In Vivo NASH Models

-

Objective: To evaluate the therapeutic efficacy of the inhibitor in a relevant animal model of NASH.

-

Methodology:

-

Model: A widely used model is the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) model in mice, which induces key features of NASH including steatosis, inflammation, and fibrosis.

-

Dosing: The test compound is administered orally or via another appropriate route for a specified duration.

-

Endpoint Analysis:

-

Histopathology: Liver tissue is collected, sectioned, and stained (e.g., H&E, Sirius Red) to assess the NAFLD Activity Score (NAS) and fibrosis stage.

-

Gene Expression: RNA is extracted from liver tissue to quantify the expression of genes involved in inflammation (e.g., Tnf, Il6, Ccl2) and fibrosis (e.g., Col1a1, Timp1, Acta2) using RT-qPCR.

-

Biochemical Analysis: Serum levels of ALT and AST are measured as markers of liver injury.

-

-

Future Directions and Conclusion

The inhibition of HSD17B13 represents a genetically validated and promising therapeutic approach for NASH. The mechanism of action appears to be multifactorial, involving the modulation of pro-inflammatory signaling and a novel link to pyrimidine metabolism. While direct public information on "this compound" is unavailable, the broader research on HSD17B13 inhibitors, such as INI-822 and ALN-HSD, which are in clinical development, underscores the significant interest in this target.[12] Further research is needed to fully elucidate the downstream effects of HSD17B13 inhibition and to translate these findings into effective therapies for patients with NASH. The experimental frameworks outlined in this guide provide a robust starting point for the continued investigation of novel HSD17B13 inhibitors.

References

- 1. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

Methodological & Application

Application Notes and Protocols for HSD17B13-IN-56-d3 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro assessment of HSD17B13 inhibitors, with a focus on compounds like HSD17B13-IN-56-d3. These protocols are designed to offer clear, step-by-step guidance for consistent and reproducible results in a research setting.

Introduction to HSD17B13

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] It is implicated in the metabolism of various lipid substrates, including steroids, retinol, and proinflammatory lipid mediators.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. The development of potent and selective inhibitors of HSD17B13 is therefore of significant interest.

Signaling Pathways Involving HSD17B13

HSD17B13 expression and activity are integrated into key cellular signaling pathways related to lipid metabolism and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of HSD17B13 inhibitors.

LXRα/SREBP-1c Signaling Pathway

The expression of HSD17B13 is regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2][3] LXRα, a nuclear receptor activated by oxysterols, induces the transcription of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene to upregulate its expression.[2][4]

PAF/STAT3 Signaling Pathway

HSD17B13 enzymatic activity can lead to the production of Platelet-Activating Factor (PAF).[5][6] PAF can then act in an autocrine manner, binding to its receptor (PAFR) on the hepatocyte surface.[5] This initiates a signaling cascade that involves the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[5] Activated STAT3 translocates to the nucleus and promotes the expression of downstream target genes, including those involved in inflammation and leukocyte adhesion.[5][6]

Quantitative Data Summary

The following table summarizes the in vitro activity of various HSD17B13 inhibitors. This data is essential for comparing the potency of new chemical entities like this compound.

| Compound Name | Assay Type | Substrate | Human HSD17B13 IC50 | Mouse HSD17B13 IC50 | Reference |

| BI-3231 | Enzymatic | Estradiol | 1 nM | 14 nM | [7] |

| HSD17B13-IN-23 | Enzymatic | Estradiol | < 0.1 µM | Not Reported | [8] |

| HSD17B13-IN-23 | Enzymatic | Leukotriene B3 | < 1 µM | Not Reported | [8] |

| Compound 1 (from study) | Enzymatic | Estradiol | 1.4 µM | Not Reported | [9] |

| Compound 1 (from study) | Enzymatic | Retinol | 2.4 ± 0.1 µM | Not Reported | [9] |

| Compound 26 (from study) | Enzymatic | Not Specified | Potent | Not Reported | [9] |

| Compound 27 (from study) | Enzymatic | Not Specified | Potent | Not Reported | [9] |

Experimental Protocols

Protocol 1: Biochemical Assay for HSD17B13 Activity (NADH-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the NADH produced by the enzymatic activity of HSD17B13. It is a robust method for high-throughput screening and IC50 determination of inhibitors.

Experimental Workflow:

Materials:

-

Recombinant human HSD17B13 protein

-

Substrate: β-estradiol (or other suitable substrate like retinol)

-

Cofactor: NAD+

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 110 mM NaCl, 2.2 mM KCl, 0.04% Tween-20, 20% glycerol, 3 mM DTT

-

Test compound (e.g., this compound) dissolved in DMSO

-

NAD/NADH-Glo™ Assay kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.

-

Dilute the recombinant HSD17B13 enzyme to the desired concentration in assay buffer.

-

Prepare a solution containing the substrate (e.g., 15 µM β-estradiol) and NAD+ (e.g., 500 µM) in assay buffer.

-

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Add 20 µL of the diluted HSD17B13 enzyme solution to each well.

-

Gently mix the plate and pre-incubate for 15 minutes at room temperature.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding 20 µL of the substrate/NAD+ solution to each well.

-

Mix the plate gently and incubate for 60 minutes at room temperature.

-

-

NADH Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Protocol 2: Cellular Assay for HSD17B13 Retinol Dehydrogenase Activity

This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of HSD17B13 in a cellular context. This assay is crucial for confirming the activity of inhibitors in a more physiologically relevant system.

Experimental Workflow:

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

HSD17B13 expression vector

-

Transfection reagent (e.g., Lipofectamine)

-

All-trans-retinol

-

Test compound (e.g., this compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Reagents for retinoid extraction (e.g., hexane, ethanol)

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293 cells in appropriate cell culture plates and allow them to adhere overnight.

-

Transfect the cells with an HSD17B13 expression vector or an empty vector control using a suitable transfection reagent, following the manufacturer's protocol.

-

-

Inhibitor and Substrate Treatment:

-

After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or DMSO (vehicle control).

-

Pre-incubate with the inhibitor for 1-2 hours.

-

Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.[15]

-

-

Incubation and Sample Collection:

-

Incubate the cells for 8 hours at 37°C in a CO2 incubator.[15]

-

Harvest the cells and the culture medium separately.

-

-

Retinoid Extraction and Analysis:

-

Perform a liquid-liquid extraction of retinoids from the cell lysates and culture medium using an organic solvent like hexane.

-

Evaporate the organic solvent and reconstitute the retinoid extract in a suitable mobile phase for HPLC analysis.

-

Quantify the amounts of retinaldehyde and retinoic acid produced using a validated HPLC method.[15]

-

-

Data Analysis:

-

Normalize the amount of product formed to the total protein concentration of the cell lysate.

-

Calculate the percent inhibition of HSD17B13 activity for each concentration of the test compound.

-

Determine the cellular IC50 value of the inhibitor.

-

Conclusion

The provided protocols and application notes offer a comprehensive framework for the in vitro characterization of HSD17B13 inhibitors. By utilizing the described biochemical and cellular assays, researchers can effectively screen for potent inhibitors, determine their mechanism of action, and advance the development of novel therapeutics for liver diseases. The accompanying signaling pathway diagrams and quantitative data tables serve as valuable resources for understanding the biological context of HSD17B13 and for comparing the efficacy of different inhibitory compounds.

References

- 1. HSD17B13 | Abcam [abcam.com]

- 2. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]

- 4. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. promega.com [promega.com]

- 11. NAD/NADH-Glo™ Assay Protocol [promega.kr]

- 12. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]

- 13. promega.com [promega.com]

- 14. wechat.promega.com.cn [wechat.promega.com.cn]

- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HSD17B13 Inhibition using HSD17B13-IN-56-d3 in a Cell-Based Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Emerging research has identified HSD17B13 as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, suggesting that inhibition of HSD17B13 enzymatic activity is a promising therapeutic strategy.[1][2][6] HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][6][7]

These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory potential of compounds, such as HSD17B13-IN-56-d3, on HSD17B13 activity. The described assay utilizes a human liver cell line overexpressing HSD17B13 and measures the conversion of a substrate to its product as an indicator of enzyme activity.

Principle of the Assay

This cell-based assay is designed to quantify the inhibitory effect of test compounds on HSD17B13 activity. A human hepatoma cell line (e.g., HepG2 or Huh7) is engineered to stably overexpress full-length human HSD17B13. These cells are then treated with the test compound, this compound, followed by the addition of a known HSD17B13 substrate, such as all-trans-retinol.[7] The enzymatic activity of HSD17B13 leads to the conversion of retinol to retinaldehyde. The concentration of the product, retinaldehyde, is quantified using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or a specific ELISA kit.[7] A reduction in the formation of retinaldehyde in the presence of the test compound indicates inhibition of HSD17B13.

Data Presentation

The potency of HSD17B13 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce HSD17B13 activity by 50%. The results can be summarized in a tabular format for clear comparison.

Table 1: Inhibitory Activity of this compound and Control Compounds on HSD17B13

| Compound | IC50 (nM) | Maximum Inhibition (%) |

| This compound | Data dependent | Data dependent |

| Positive Control Inhibitor | Data dependent | Data dependent |

| Negative Control | Not Applicable | 0 |

Note: As specific experimental data for this compound is not publicly available, this table serves as a template for data presentation.

Mandatory Visualizations

Caption: HSD17B13 signaling pathway in NAFLD pathogenesis.

Caption: Workflow for the HSD17B13 cell-based inhibition assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: HepG2 cells stably overexpressing human HSD17B13 (HepG2-HSD17B13).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Test Compound: this compound, dissolved in DMSO to prepare a stock solution.

-

Substrate: All-trans-retinol (Sigma-Aldrich), dissolved in ethanol to prepare a stock solution.

-

Control Inhibitor: A known HSD17B13 inhibitor (if available).

-

Vehicle Control: DMSO.

-

Assay Plates: 96-well cell culture plates.

-

Reagents for HPLC analysis: Acetonitrile, water, and other necessary solvents (HPLC grade).

-

Instrumentation: HPLC system with a UV detector, cell culture incubator, microplate reader (for optional cell viability assay).

Cell Culture and Seeding

-

Maintain HepG2-HSD17B13 cells in a 37°C incubator with 5% CO2.

-

Passage the cells every 2-3 days to maintain logarithmic growth.

-

For the assay, detach cells using trypsin-EDTA and resuspend in fresh culture medium.

-

Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

Compound Treatment

-

Prepare serial dilutions of this compound and control compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

-

After 24 hours of cell seeding, carefully remove the culture medium from the wells.

-

Add 100 µL of the medium containing the test compounds, control inhibitor, or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 1 hour.

Enzymatic Reaction and Sample Collection

-

Prepare the substrate solution by diluting the all-trans-retinol stock solution in culture medium to the desired final concentration (e.g., 10 µM).

-

Add 10 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 8 hours.[7]

-

After incubation, carefully collect the supernatant from each well for analysis.

Quantification of Retinaldehyde by HPLC

-

The collected supernatant can be analyzed by reverse-phase HPLC to quantify the amount of retinaldehyde produced.

-

A standard curve should be generated using known concentrations of retinaldehyde to ensure accurate quantification.

-

The mobile phase and column conditions should be optimized for the separation of retinol and retinaldehyde.

Data Analysis

-

Calculate the percentage of HSD17B13 activity for each compound concentration relative to the vehicle control (100% activity).

-

The percentage of inhibition is calculated as: % Inhibition = 100 - (% Activity)

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Optional Cell Viability Assay

To ensure that the observed inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or CellTiter-Glo®) can be performed in parallel on a separate plate prepared under the same conditions.

Conclusion

The protocol described provides a robust framework for assessing the inhibitory potential of this compound and other compounds against HSD17B13 in a cellular context. This assay is a valuable tool for the preclinical evaluation of potential therapeutics for NAFLD and other liver diseases associated with HSD17B13 activity.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HSD17B13-IN-56-d3 in Primary Human Hepatocytes

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Emerging evidence highlights its significant role in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][3] HSD17B13 is involved in hepatic lipid and retinol metabolism.[4][5] Studies have shown that increased expression of HSD17B13 is associated with greater lipid accumulation in hepatocytes, a hallmark of NAFLD.[6][7] Conversely, loss-of-function genetic variants in HSD17B13 are linked to a reduced risk of progression to more severe liver disease, making it a compelling therapeutic target for the treatment of NAFLD/NASH.[4][8]

HSD17B13-IN-56-d3 is a deuterated analog of HSD17B13-IN-56, a potent inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol metabolism.[9][10][11] As a selective inhibitor, this compound serves as a valuable research tool for investigating the therapeutic potential of HSD17B13 inhibition in primary human hepatocytes, the gold standard in vitro model for studying human liver function and disease.

These application notes provide detailed protocols for utilizing this compound in primary human hepatocyte cultures to assess its effects on cell viability, lipid accumulation, and gene expression.

Signaling Pathway and Experimental Workflow

References

- 1. Cell Painting for cytotoxicity and mode-of-action analysis in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. assaygenie.com [assaygenie.com]

- 5. Gene expression analysis of primary normal human hepatocytes infected with human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]

- 7. A comprehensive transcriptomic comparison of hepatocyte model systems improves selection of models for experimental use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of HSD17B13-IN-56 and its Deuterated Internal Standard in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract